tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJRQDHTJFLVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718432 | |
| Record name | tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-64-4 | |
| Record name | tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate: A Cornerstone Intermediate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the 7-Bromo-3,4-dihydroquinoline Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate stands out as a pivotal intermediate. Its unique structural features—a Boc-protected nitrogen within a tetrahydroquinoline core and a strategically positioned bromine atom on the aromatic ring—render it an exceptionally valuable substrate for a range of chemical transformations. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The 3,4-dihydroquinoline moiety is a privileged scaffold in medicinal chemistry, with compounds containing this core structure exhibiting a wide array of biological activities, including potential treatments for cancer, infectious diseases, and neurological disorders.[1][2] The strategic placement of the bromine atom at the 7-position provides a versatile handle for late-stage functionalization, enabling the exploration of structure-activity relationships (SAR) crucial for drug optimization.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in the laboratory. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1187932-64-4 | N/A |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |
| Molecular Weight | 312.20 g/mol | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 394.8±42.0 °C (Predicted) | [4] |
| Density | 1.353±0.06 g/cm³ (Predicted) | N/A |
| Storage | 2–8°C, sealed in dry conditions | [1] |
Spectroscopic Data: The structural integrity of this compound is routinely confirmed by spectroscopic methods. The ¹H NMR spectrum provides a characteristic fingerprint of the molecule.
-
¹H NMR (500 MHz, CDCl₃): δ 7.25 (m, 2H), 6.98 (d, J = 8.0 Hz, 1H), 4.52 (s, 2H), 3.61 (t, J = 5.7 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H), 1.48 (s, 9H).[1]
Synthesis and Manufacturing: A Self-Validating Protocol
The most prevalent and efficient synthesis of this compound involves the N-protection of its precursor, 7-bromo-1,2,3,4-tetrahydroquinoline. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for installing the tert-butoxycarbonyl (Boc) protecting group, a strategy favored for its mild reaction conditions and the stability of the resulting carbamate.
Experimental Protocol: Boc Protection of 7-bromo-1,2,3,4-tetrahydroquinoline
This protocol is designed to be a self-validating system, where successful execution is confirmed by the straightforward purification and high yield of the desired product.
Materials:
-
7-bromo-1,2,3,4-tetrahydroquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline in THF, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]
-
Stir the reaction mixture at 60 °C for 12 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
After evaporation of the solvent, purify the crude product by column chromatography on silica gel to afford this compound as a solid. This method has been reported to achieve a yield as high as 99% under optimized, microwave-assisted conditions.[1]
Causality Behind Experimental Choices:
-
Boc₂O and DMAP: The combination of Boc₂O and DMAP is a highly efficient system for the protection of secondary amines. DMAP acts as a nucleophilic catalyst, accelerating the reaction.
-
Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the hydrolysis of Boc₂O.
-
Aqueous Workup: The washing steps with water and brine are essential to remove any water-soluble byproducts and unreacted reagents.
-
Column Chromatography: This final purification step ensures the high purity of the final product, which is critical for its use in subsequent sensitive reactions like palladium-catalyzed cross-couplings.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of its C-Br bond, which serves as a linchpin for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The two most significant of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[5]
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd[P(tBu)₃]₂)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid or its ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring for a specified time, typically ranging from a few hours to overnight, at a temperature usually between 80-120 °C.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[7] This palladium-catalyzed reaction couples an amine with an aryl halide.[7]
General Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Heat the reaction mixture under an inert atmosphere with vigorous stirring. Reaction temperatures and times will vary depending on the specific substrates.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, and perform an aqueous workup and extraction.
-
Purify the product by column chromatography.
Conclusion: A Versatile Tool for Innovation
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in accelerating scientific discovery. Its robust synthesis and predictable reactivity in key cross-coupling reactions make it an indispensable tool for medicinal chemists and organic synthesists. The ability to readily introduce a wide range of aryl and amino substituents at the 7-position of the dihydroquinoline core allows for the rapid generation of diverse compound libraries, significantly streamlining the hit-to-lead and lead optimization phases of drug development. As the quest for novel therapeutics continues, the demand for versatile and reliable building blocks like this compound will undoubtedly grow, solidifying its place as a cornerstone of modern chemical synthesis.
References
-
ChemBK. tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate. [Link]
-
MySkinRecipes. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. [Link]
-
PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
- Google Patents.
-
AWS. Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Reactions. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
PubMed. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - 2024). [Link]
Sources
- 1. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS Number: 1187932-64-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate, registered under CAS number 1187932-64-4, is a pivotal synthetic intermediate in the landscape of pharmaceutical and medicinal chemistry. This N-Boc protected brominated tetrahydroquinoline derivative serves as a versatile building block for the construction of more complex heterocyclic systems, which are often the core scaffolds of bioactive molecules. Its strategic importance lies in the presence of a bromine atom on the aromatic ring, rendering it amenable to a wide array of cross-coupling reactions, thereby enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and handling protocols, designed to empower researchers in leveraging this compound for novel drug discovery and development.
Molecular and Physicochemical Profile
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its molecular nature.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1187932-64-4 | [1] |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |
| Molecular Weight | 312.20 g/mol | [1] |
| IUPAC Name | tert-butyl 7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | - |
| Appearance | Solid (predicted) | - |
| Density (Predicted) | 1.353±0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 374.2±42.0 °C | [2] |
| Flash Point (Predicted) | 180.1±27.9 °C | [2] |
| pKa (Predicted) | -1.55±0.20 | [2] |
| SMILES | O=C(N1CCCC2=C1C=C(Br)C=C2)OC(C)(C)C | [3] |
| InChI Key | JOJRQDHTJFLVJZ-UHFFFAOYSA-N | [3] |
Structural Representation
Caption: 2D structure of this compound.
Synthesis and Purification
The primary synthetic route to this compound involves the protection of the secondary amine of 7-bromo-1,2,3,4-tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group.
General Synthetic Protocol
A widely employed method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A microwave-assisted reaction has been reported to achieve a high yield of 99% under optimized conditions.[1]
Step-by-step methodology:
-
Dissolution: Dissolve 7-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base, for example, sodium carbonate or triethylamine, to the solution to act as a proton scavenger.
-
Boc-Anhydride Addition: Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Caption: Synthetic scheme for the preparation of the title compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
-
¹H NMR (500 MHz, CDCl₃): δ 7.25 (m, 2H), 6.98 (d, J = 8.5 Hz, 1H), 3.82 (t, J = 6.0 Hz, 2H), 2.74 (t, J = 6.5 Hz, 2H), 1.95 (m, 2H), 1.51 (s, 9H).[1]
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of the bromine substituent on the aromatic ring. This functional group serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of substituents at the 7-position of the quinoline core, which is a key strategy in the structure-activity relationship (SAR) studies of many drug discovery programs.
The Boc protecting group on the nitrogen atom ensures the stability of the dihydroquinoline ring system during these synthetic manipulations and can be readily removed under acidic conditions to liberate the free amine for further functionalization.
This intermediate is particularly valuable in the synthesis of compounds targeting the central nervous system.
Handling, Storage, and Safety
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Recommended storage temperature is between 2-8°C.
Safety:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Call a poison center or doctor if you feel unwell.
-
Always consult the Material Safety Data Sheet (MSDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered around the bromine substituent, provides a reliable platform for the synthesis of diverse libraries of quinoline-based compounds for drug discovery. A thorough understanding of its physical and chemical properties, coupled with appropriate handling and safety precautions, is essential for its effective and safe utilization in the laboratory.
References
- Current time information in Pasuruan, ID. (n.d.).
- This compound | 1187932-64-4. (n.d.). Benchchem.
- tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate | 887590-25-2. (n.d.). Benchchem.
- 1781570-26-0 | tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate. (n.d.). ChemScene.
- tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate - ChemBK. (n.d.).
- SAFETY DATA SHEET. (2025, October 24).
- Factory Supply High Purity TERT-BUTYL 7-BROMO-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE Top Purity 99% 258515-65-0 Efficient Shipping. (n.d.). Hangzhou Huarong Pharm Co., Ltd.
- 1187932-64-4 | this compound. (n.d.). Ambeed.com.
- Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). Benchchem.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- tert-butyl 7-bromo-3, 3-dimethyl-1, 4-dihydroisoquinoline-2-carboxylate, min 97%, 100 mg. (n.d.).
- TERT-BUTYL 7-BROMO-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE. (2025, August 8). ChemicalBook.
- tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). AiFChem.
- tert-butyl7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate. (n.d.). Echemi.
- tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate-1,1,3,3,4,4,5,6,8-d9. (n.d.).
- This compound. (n.d.). MySkinRecipes.
- tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2. (n.d.). PubChem.
- (PDF) tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate. (n.d.). ResearchGate.
- Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (n.d.). MDPI.
Sources
The Strategic Importance of the 7-Position Bromine: A Technical Guide to Unlocking Novel Heterocyclic Derivatives via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry and materials science, the precise functionalization of heterocyclic scaffolds is paramount for the discovery of novel molecular entities with tailored properties. Among the various synthetic handles employed, a bromine atom at the 7-position of key heterocyclic cores—such as indoles, quinolines, and benzimidazoles—has emerged as a particularly valuable and versatile linchpin for diversification. This technical guide provides an in-depth exploration of the strategic significance of the 7-bromo substituent in palladium-catalyzed cross-coupling reactions. We will dissect the underlying electronic and steric factors that govern its reactivity, offering field-proven insights into experimental design. This guide will furnish researchers with detailed, self-validating protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, supplemented with quantitative data and mechanistic diagrams to empower the rational design of complex molecular architectures.
The C7-Position: A Gateway to Unlocking Novel Chemical Space
The indole, quinoline, and benzimidazole ring systems are privileged scaffolds, forming the core of numerous natural products and blockbuster pharmaceuticals. The substitution pattern on these rings dictates their three-dimensional shape, electronic properties, and ultimately, their biological activity. While positions like C2 and C3 in indoles are often more electronically activated and thus more readily functionalized, the C7-position offers a unique vector for substitution that can profoundly influence a molecule's interaction with biological targets.[1][2]
Functionalization at the C7-position can:
-
Modulate solubility and pharmacokinetic properties: Introducing substituents at this position can fine-tune the lipophilicity and metabolic stability of a drug candidate.
-
Explore novel binding interactions: C7-substituents can access previously unoccupied pockets in a protein's binding site, leading to enhanced potency or altered selectivity.
-
Serve as a key attachment point: In the context of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), the C7-position provides a strategic site for linker attachment.
The introduction of a bromine atom at this position provides a robust and reliable handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3]
The Unique Reactivity of the 7-Bromo Substituent: A Tale of Sterics and Electronics
The reactivity of an aryl bromide in a cross-coupling reaction is a delicate interplay of electronic and steric effects. The position of the bromine atom on the heterocyclic core significantly influences its susceptibility to oxidative addition, the often rate-determining step in the catalytic cycle.
Electronic Effects: The electron density at the carbon atom bearing the bromine is a crucial factor.
-
Indoles: The indole nucleus is generally electron-rich. A bromine at the 7-position is influenced by the electron-donating character of the pyrrole ring.
-
Quinolines: In contrast, the quinoline system is more electron-deficient due to the influence of the pyridine ring. A bromine on the benzo-fused portion of the ring system will have its reactivity modulated by this overall electronic character. Substituents on the quinoline ring can further tune this reactivity; electron-withdrawing groups can enhance the rate of oxidative addition.[4]
-
Benzimidazoles: The electronic nature of the C7-position in benzimidazoles is similarly influenced by the fusion of the benzene and imidazole rings.
Steric Effects: The steric environment around the C-Br bond is a critical determinant of reactivity.
-
The C7-position is ortho to the junction of the two fused rings and, in the case of indoles and benzimidazoles, adjacent to the N-H or N-substituent. This can create significant steric hindrance, impeding the approach of the bulky palladium catalyst.[5]
-
This steric hindrance can be both a challenge and an opportunity. While it may necessitate more reactive catalysts or harsher conditions, it can also lead to unique regioselectivity in polyhalogenated systems.
The general trend for halide reactivity in palladium-catalyzed cross-coupling is I > Br > Cl, a direct consequence of the bond dissociation energies.[6] Thus, a 7-bromo substituent offers a good balance of reactivity and stability, making it an ideal synthetic handle.
Mastering the Cross-Coupling Toolkit for C7-Functionalization
The 7-bromo group is a versatile precursor for a variety of high-impact cross-coupling reactions. The choice of reaction depends on the desired final product, with each method having its own set of optimal conditions and mechanistic nuances.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For sterically hindered substrates like 7-bromoheterocycles, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition at a sterically encumbered site.[8]
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be optimized for the specific substrate and coupling partner.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and an aqueous solution of the base is commonly used.
Self-Validating Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-indole
-
Materials: 7-Bromo-1H-indole, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromo-1H-indole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromoheterocycles
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-1-tetralone | Arylboronic acid | Pd[P(tBu)₃]₂ (5) | P(tBu)₃ | Cs₂CO₃ | 1,4-Dioxane | 90 | 12-16 | Good to Excellent | [9] |
| 7-Bromo-4-sulfonamido-1H-indazole | Arylboronic acids | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 60-85 | [1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | DME | 80 | 2 | 95 | [4] |
Diagram: Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful method for the synthesis of aryl and vinyl alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[10] This reaction is invaluable for the construction of rigid scaffolds and for introducing a handle for further "click" chemistry functionalization.
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.
-
Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) and the toxicity of copper have led to the development of copper-free Sonogashira protocols. These often require more specialized palladium catalysts and stronger bases.[11]
Self-Validating Protocol: Sonogashira Coupling of 7-Bromoquinoline
-
Materials: 7-Bromoquinoline, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine (TEA), THF.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 7-bromoquinoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add degassed THF followed by degassed triethylamine.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Quantitative Data Summary: Sonogashira Coupling of Bromoheterocycles
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 8-(Benzyloxy)-5-chloro-7-iodoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | Good | [8] |
| Substituted Quinolines | Terminal Alkynes | Pd(OAc)₂ | None | K₂CO₃ | DMF | 100 | Moderate to Good | [12] |
| Bromo-substituted pyrazolo[1,5-a]pyrimidin-2-amines | Various Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 65-88 | [13] |
Diagram: Sonogashira Catalytic Cycle (Copper Co-catalyzed)
Heck Reaction: Vinylation of the Heterocyclic Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] It is a powerful tool for the synthesis of substituted olefins.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is crucial. For less reactive aryl bromides, electron-rich and bulky phosphine ligands are often necessary to promote oxidative addition.[14]
-
Base: A base, typically an amine like triethylamine or an inorganic base like sodium or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents such as DMF, DMA, or dioxane are commonly used.[15]
Self-Validating Protocol: Heck Reaction of 7-Bromo-1H-benzimidazole
-
Materials: 7-Bromo-1H-benzimidazole, an alkene (e.g., n-butyl acrylate), Pd(OAc)₂, P(o-tolyl)₃, triethylamine (Et₃N), DMF.
-
Procedure:
-
In a sealed tube, combine 7-bromo-1H-benzimidazole (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tolyl)₃ (0.04 equiv).
-
Add degassed DMF and triethylamine (1.5 equiv).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data Summary: Heck Reaction of Bromoarenes
| Aryl Bromide | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | n-Butyl acrylate | Pd-1 (1.4) | K₂CO₃ | DMF | 100 | 20 | >99 (conv.) | [16] |
| Aryl Bromides | n-Butyl acrylate | Pd/Phosphine-imidazolium salt | Cs₂CO₃ | NMP | 140 | 1-24 | High | [17] |
| 1-Bromo-4-nitrobenzene | Styrene | Pd-L1/Pd-L2 | Na₂CO₃, K₂CO₃, or Et₃N | DMA, DMF, or Dioxane | 120-140 | 1 | Good | [15] |
Diagram: Heck Reaction Catalytic Cycle
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[18] It has become an indispensable tool in medicinal chemistry for the synthesis of anilines and related compounds.[19]
Causality Behind Experimental Choices:
-
Ligand Selection: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) are often the ligands of choice, as they facilitate both the oxidative addition and the reductive elimination steps.[18]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used.
-
Substrate Compatibility: The reaction is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles.
Self-Validating Protocol: Buchwald-Hartwig Amination of 7-Bromo-2-methylindole
-
Materials: 7-Bromo-2-methylindole, an amine (e.g., morpholine), Pd₂(dba)₃, a biaryl phosphine ligand (e.g., RuPhos), sodium tert-butoxide (NaOtBu), toluene.
-
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.01 equiv), the ligand (0.02 equiv), and NaOtBu (1.4 equiv) to a vial.
-
In a separate vial, dissolve 7-bromo-2-methylindole (1.0 equiv) and the amine (1.2 equiv) in toluene.
-
Add the substrate solution to the catalyst mixture.
-
Seal the vial and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data Summary: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | Good | [14] |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 60 | [20] |
| Aryl Bromides | Various Amines | Pd(OAc)₂/Biaryl Phosphines | NaOtBu | Toluene | 80-110 | High | [21] |
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
C-H Activation: A Modern Alternative to Pre-functionalization
While the use of a 7-bromo handle is a robust and well-established strategy, recent advances in C-H activation offer a more atom-economical approach to C7-functionalization.[22][23] These methods bypass the need for pre-installing a halogen by directly coupling a C-H bond with a suitable partner. Directing groups are often employed to achieve high regioselectivity for the otherwise less reactive C7-position.[2]
Conclusion
The bromine atom at the 7-position of indoles, quinolines, and benzimidazoles is more than just a substituent; it is a strategic gateway to novel chemical space. Its unique electronic and steric environment presents both challenges and opportunities for the synthetic chemist. By understanding the fundamental principles of cross-coupling reactions and carefully selecting the appropriate catalytic system, researchers can leverage the 7-bromo handle to construct a diverse array of complex molecules with tailored properties. The protocols and insights provided in this guide serve as a comprehensive resource for drug development professionals and academic researchers alike, empowering them to push the boundaries of molecular design and accelerate the discovery of the next generation of therapeutics and functional materials.
References
-
Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC - NIH. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH. [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. [Link]
-
Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (n.d.). ResearchGate. [Link]
-
Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. (2021). PMC - NIH. [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (2016). ACS Publications. [Link]
-
Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide. (n.d.). [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (2016). PubMed. [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. [Link]
-
Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. (2006). ACS Publications. [Link]
-
Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (n.d.). PubMed. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing. [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. (n.d.). PubMed. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). [Link]
-
N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles. (n.d.). RSC Publishing. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. (2023). Unibo. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (n.d.). Semantic Scholar. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing. [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. [Link]
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (n.d.). PMC - NIH. [Link]
-
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.). ResearchGate. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]
-
Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... (n.d.). ResearchGate. [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (n.d.). Sci-Hub. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). [Link]
-
Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. [Link]
-
Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity. (2018). ResearchGate. [Link]
-
Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. (n.d.). ResearchGate. [Link]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cris.unibo.it [cris.unibo.it]
- 12. researchgate.net [researchgate.net]
- 13. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 17. sci-hub.ru [sci-hub.ru]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
The Strategic deployment of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Pharmaceutical Research
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the 3,4-dihydroquinoline core is a privileged scaffold, appearing in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to optimize interactions with biological targets. Among the various derivatives of this scaffold, tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of novel drug candidates.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate. We will explore its chemical properties, delve into detailed protocols for its derivatization, and present a case study illustrating its application in the synthesis of potent bioactive molecules.
Chemical Properties and Strategic Advantages
The utility of this compound in pharmaceutical research stems from a combination of its structural features:
-
The Dihydroquinoline Core: This heterocyclic system is a key component in compounds exhibiting a wide range of pharmacological activities, including anticancer, and anti-tubercular properties.[2][3]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves two critical functions. Firstly, it deactivates the nitrogen towards unwanted side reactions, allowing for selective functionalization at other positions. Secondly, it enhances the solubility of the molecule in common organic solvents, facilitating its handling and purification. This protecting group can be readily removed under acidic conditions when required.
-
The 7-Bromo Substituent: This is the cornerstone of the molecule's versatility. The bromine atom at the 7-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile and efficient introduction of a diverse array of substituents, including aryl, heteroaryl, and amino groups, enabling extensive structure-activity relationship (SAR) studies.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound lies in its use as a substrate for palladium-catalyzed cross-coupling reactions. The two most powerful and widely employed transformations are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
Workflow for Derivatization
Caption: General workflow for the derivatization of the title compound.
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-3,4-dihydroquinoline Derivatives
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
| Reagent/Material | Typical Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.01 - 0.05 | Catalyst for C-C bond formation |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 | Activates the boronic acid |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with/without water) | - | Reaction Medium |
| Inert Gas (Nitrogen or Argon) | - | Prevents oxidation of the catalyst |
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time typically ranges from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-3,4-dihydroquinoline derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-3,4-dihydroquinoline Derivatives
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
| Reagent/Material | Typical Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (Primary or Secondary) | 1.2 - 1.5 | Coupling Partner |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 0.01 - 0.05 | Catalyst Source |
| Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) | 0.02 - 0.10 | Stabilizes and activates the catalyst |
| Strong Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) | 1.5 - 2.5 | Deprotonates the amine |
| Anhydrous, Aprotic Solvent (e.g., Toluene, 1,4-Dioxane) | - | Reaction Medium |
| Inert Gas (Nitrogen or Argon) | - | Prevents catalyst oxidation |
Procedure:
-
In a dry reaction vessel, combine the palladium pre-catalyst and the phosphine ligand.
-
Add this compound and the base to the vessel.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the anhydrous, aprotic solvent, followed by the amine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-amino-3,4-dihydroquinoline derivative.
Case Study: Synthesis of 7-Amino-3,4-dihydroquinolin-2(1H)-one-Peptide Conjugates with Carbonic Anhydrase Inhibitory Activity
A recent study highlights the utility of the 7-amino-dihydroquinoline scaffold in developing enzyme inhibitors.[4] While the direct synthesis from this compound is not detailed in this specific paper, the resulting 7-amino derivatives are key intermediates. The study showcases the synthesis of peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one and their evaluation as inhibitors of human carbonic anhydrase (hCA) isoforms I and II.
Synthetic Rationale and Biological Significance
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The dihydroquinolinone scaffold serves as a core structure to which different peptide chains are attached, allowing for the exploration of SAR and optimization of inhibitory activity.
Caption: Synthetic and evaluation pathway for carbonic anhydrase inhibitors.
Biological Activity Data
Several of the synthesized peptide-dihydroquinolinone conjugates demonstrated notable inhibitory activity against the hCA II isoform, which is a target for antiglaucoma drugs.
| Compound ID | Structure (Schematic) | hCA II Inhibition (Kᵢ, µM) |
| 2 | Dihydroquinolinone-Peptide Conjugate | 15.7 |
| 3 | Dihydroquinolinone-Peptide Conjugate | 25.4 |
| 6 | Dihydroquinolinone-Peptide Conjugate | 33.8 |
| 10 | Dihydroquinolinone-Peptide Conjugate | 45.2 |
| 13 | Dihydroquinolinone-Peptide Conjugate | 55.9 |
| 15 | Dihydroquinolinone-Peptide Conjugate | 65.7 |
Data extracted from Arch Pharm (Weinheim). 2021 Nov;354(11):e2100122.[4]
This case study exemplifies how the functionalization at the 7-position of the dihydroquinoline core, made accessible through intermediates like this compound, can lead to the discovery of potent and selective enzyme inhibitors.
Conclusion
This compound is a high-value building block in pharmaceutical research, offering a reliable and versatile platform for the synthesis of diverse libraries of 7-substituted dihydroquinoline derivatives. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide medicinal chemists with powerful tools to explore structure-activity relationships and optimize drug candidates. The successful application of this scaffold in the development of enzyme inhibitors underscores its significance in the ongoing quest for novel therapeutics.
References
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Available at: [Link]
-
Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Available at: [Link]
-
The synthesis of derivatives of 7-amino-1,2-dihydro-4... ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate for Novel Anticancer Drug Discovery
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 1187932-64-4) as a pivotal starting material in the synthesis and development of next-generation anticancer therapeutics. We will detail its synthetic utility, provide step-by-step protocols for derivatization via cross-coupling reactions, and outline methodologies for evaluating the biological activity of the resulting compounds against cancer cell lines.
Introduction: The Quinoline Scaffold in Oncology
Quinoline and its hydrogenated derivatives are heterocyclic aromatic compounds that have garnered significant attention in oncology research.[2] Their rigid structure allows for precise spatial orientation of functional groups, making them ideal for interacting with various biological targets.[3] Numerous anticancer agents, both approved and investigational, incorporate this moiety. Their mechanisms of action are diverse, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, intercalation with DNA, and induction of apoptosis.[2][3][4]
The specific building block, This compound , offers three key strategic advantages for drug discovery:
-
The Tetrahydroquinoline Core: Provides a proven three-dimensional framework for receptor binding.
-
The 7-Bromo Substituent: Acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical functionalities.[5] This position is often more reactive than other isomers, facilitating efficient coupling.[5]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the quinoline nitrogen, preventing unwanted side reactions during synthesis and enhancing solubility in organic solvents. It can be readily removed under acidic conditions if required for further modification or to unmask a secondary amine.
This guide will demonstrate how to harness these features to generate novel chemical entities for anticancer screening.
Strategic Derivatization: From Building Block to Compound Library
The primary utility of this compound lies in its capacity for modification at the C7 position. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Workflow for Library Synthesis
The overall strategy involves a parallel synthesis approach where the common quinoline core is coupled with a diverse set of building blocks (e.g., boronic acids) to rapidly generate a library of analogues for biological screening.
Caption: Synthetic workflow for generating a chemical library.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the Suzuki-Miyaura reaction, a robust method for creating a C-C bond between the quinoline core and an aryl or heteroaryl moiety.
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, enabling extensive exploration of the chemical space around the quinoline scaffold.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Schlenk flask or microwave vial
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate or microwave reactor
-
Standard glassware for workup and purification (silica gel chromatography)
Procedure:
-
Inert Atmosphere: To a Schlenk flask or microwave vial, add this compound (e.g., 100 mg, 0.32 mmol) and the selected arylboronic acid (e.g., 1.3 eq, 0.42 mmol).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq, 0.64 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%, 0.0096 mmol).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. Typical conditions are 80-100 °C for 4-16 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: Screening for Anticancer Activity
Once a library of derivatives is synthesized, the next step is to screen them for anticancer activity. The hydrogenated quinoline scaffold has been implicated in various anticancer mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling kinases.[3][6][7]
Screening Cascade for Hit Identification
A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies for promising "hit" compounds.
Caption: Tiered workflow for biological screening.
Protocol 3.1: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and is a standard first-pass screen for cytotoxicity.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric, robust, and high-throughput method to quantify the cytotoxic effects of compounds on cancer cell lines.[8] It allows for the determination of the IC₅₀ value, the concentration at which a compound inhibits 50% of cell growth.
Materials & Equipment:
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Compound | Derivative Type (R-Group) | IC₅₀ on MCF-7 (µM) [Hypothetical] | IC₅₀ on A549 (µM) [Hypothetical] |
| Parent | 7-Bromo | > 50 | > 50 |
| D-01 | 4-Methoxyphenyl | 8.2 | 11.5 |
| D-02 | 3-Pyridyl | 4.5 | 6.1 |
| D-03 | 3,4-Dichlorophenyl | 15.7 | 22.3 |
| Doxorubicin | Positive Control | 0.9 | 1.2 |
Elucidating the Mechanism of Action
Compounds that demonstrate potent cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to secondary assays to investigate their mechanism of action.[4] Based on existing literature for quinoline derivatives, promising avenues of investigation include effects on cell cycle progression and tubulin dynamics.[6][7][9]
Potential Molecular Targets and Pathways
Many quinoline-based compounds exert their anticancer effects by interacting with key cellular machinery involved in proliferation and survival.[3]
Caption: Potential molecular targets for quinoline derivatives.
Conclusion and Future Directions
This compound is a commercially available and highly valuable building block for anticancer drug discovery. Its strategic placement of a bromine atom on a privileged tetrahydroquinoline core allows for the rapid generation of diverse chemical libraries through robust cross-coupling chemistry. The protocols and workflows outlined in this guide provide a clear path from initial synthesis to biological screening and preliminary mechanism-of-action studies. Future work should focus on exploring a wider range of coupling partners, optimizing the pharmacokinetic properties of lead compounds, and validating their efficacy in in vivo cancer models.
References
-
Vaz, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55–66. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2016). A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. Anticancer Research, 36(5), 2105-11. Retrieved from [Link]
-
MDPI. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Retrieved from [Link]
-
PubMed. (2022). Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(5), 1537. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(17), 4273. Retrieved from [Link]
-
International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules. Retrieved from [Link]
-
PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]
-
PubMed Central. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
-
PubMed Central. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Introduction: A Privileged Scaffold in Medicinal Chemistry
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate, a key heterocyclic building block, has emerged as a cornerstone intermediate in the synthesis of a diverse array of biologically active molecules. The 1,2,3,4-tetrahydroquinoline core is a privileged structure found in numerous natural products and FDA-approved drugs, prized for its rigid conformation and three-dimensional character. The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled, selective transformations, which can be readily removed under acidic conditions to enable further functionalization.
These attributes make this compound an invaluable asset in the development of novel therapeutics, particularly for targeting the central nervous system (CNS), as well as in the creation of potent kinase inhibitors and receptor modulators.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the use of this versatile intermediate.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective and safe utilization in synthesis.
| Property | Value |
| CAS Number | 474976-96-6 |
| Molecular Formula | C₁₄H₁₈BrNO₂ |
| Molecular Weight | 312.20 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Safety Precautions: Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Pharmaceutical Synthesis
The synthetic utility of this compound is predominantly centered around palladium-catalyzed cross-coupling reactions. The electron-rich nature of the tetrahydroquinoline ring system, combined with the reactive carbon-bromine bond, facilitates efficient bond formation. The two most pivotal transformations are the Suzuki-Miyaura cross-coupling for the creation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[2]
I. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of C-C bonds, particularly for generating biaryl and vinyl-substituted aromatic systems.[3] In the context of drug discovery, this reaction is instrumental in constructing the core scaffolds of numerous kinase inhibitors, which often feature a heterocyclic core appended with various aryl or heteroaryl moieties.[2]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous water
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Seal the flask, and then evacuate and backfill with inert gas (repeat this cycle three times) to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-3,4-dihydroquinoline-1(2H)-carboxylate derivative.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4][5][6] This transformation has become indispensable in medicinal chemistry for the synthesis of aryl amines, which are prevalent in a vast number of pharmaceuticals.[7] The reaction's broad substrate scope and functional group tolerance allow for the coupling of a wide variety of amines with aryl halides, including our intermediate of interest.[4] This is particularly useful in the synthesis of kinase inhibitors, where a nitrogen linkage to the core scaffold can provide crucial hydrogen bonding interactions with the target protein.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 eq) and XPhos (0.02-0.04 eq) to a dry Schlenk flask.
-
Add the anhydrous solvent (toluene or dioxane) and stir for 5-10 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (NaOtBu or Cs₂CO₃, 1.4-2.0 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Concluding Remarks
This compound is a quintessential example of a modern building block that empowers medicinal chemists to rapidly explore chemical space and optimize lead compounds. Its utility in robust and scalable cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient synthesis of complex molecular architectures. The protocols provided herein serve as a validated starting point for the application of this versatile intermediate in drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed intermediates will remain a critical component of successful pharmaceutical research and development.
References
-
MySkinRecipes. This compound. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Van der Nest, G. et al. Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. Journal of Medicinal Chemistry, 2014. [Link]
-
Kansy, M., & Caron, G. New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 2021. [Link]
-
MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. USRE46791E1 - Substituted dihydroquinazolines - Google Patents [patents.google.com]
- 6. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
Synthesis of Quinoline-Based Enzyme Inhibitors and Receptor Ligands: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. First isolated from coal tar in 1834, its derivatives have since been identified in numerous natural products and have become the cornerstone of a multitude of synthetic therapeutic agents.[1][2] The versatility of the quinoline nucleus, allowing for substitutions at various positions, has enabled the development of compounds with a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis, purification, and evaluation of quinoline-based compounds as potent and selective enzyme inhibitors and receptor ligands. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Part 1: Synthetic Strategies for the Quinoline Core
The construction of the quinoline scaffold is a well-trodden path in organic chemistry, with several classic "named reactions" providing reliable access to this heterocyclic system. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis is one of the most direct and versatile methods for preparing substituted quinolines. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an active methylene carbonyl compound).[3][4]
Causality & Experimental Rationale: This reaction's strength lies in its ability to directly fuse the pyridine ring onto the aniline-derived benzene ring in a single cyclocondensation step. The use of a Lewis acid like Zirconium(IV) chloride can enhance the electrophilicity of the carbonyl group, facilitating the initial condensation under milder conditions compared to traditional Brønsted acids.
Experimental Protocol: ZrCl₄-Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline [3]
-
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol/Water (1:1 mixture)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C. Monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The Gould-Jacobs Reaction: Pathway to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a cornerstone for synthesizing 4-hydroxyquinoline derivatives, which are key intermediates for many antibacterial and anticancer drugs. The process involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[2][3][5][6]
Causality & Experimental Rationale: The initial condensation forms a stable anilidomethylenemalonate intermediate. The critical step is the high-temperature intramolecular cyclization, which requires significant thermal energy (often >250 °C) to overcome the activation barrier for the 6-electron electrocyclization.[3] Modern microwave-assisted protocols can dramatically reduce reaction times and improve yields by efficiently delivering the required thermal energy.[3]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [3]
-
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)
-
Microwave synthesis vial (2.5 mL)
-
Ice-cold acetonitrile
-
-
Procedure:
-
In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and DEEM (1.21 mL, 6.0 mmol). The excess DEEM acts as both reagent and solvent.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 300 °C and hold for 5 minutes.[3]
-
After the reaction, cool the vial to room temperature, which should induce precipitation of the product.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
-
(Optional) The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed with NaOH and then decarboxylated by heating to yield 4-hydroxyquinoline.[6]
-
Caption: Workflow for Microwave-Assisted Gould-Jacobs Synthesis.
Part 2: Application Notes on Quinoline-Based Kinase Inhibitors
A significant number of modern anticancer agents are kinase inhibitors, and the quinoline scaffold has proven to be exceptionally effective in targeting key kinases involved in tumorigenesis and angiogenesis.[1]
Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Quinoline-based molecules, such as the FDA-approved drug Lenvatinib, are designed to compete with ATP at its binding site in the kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling.[7][8][9]
Mechanism of Action: Lenvatinib, [4-[3-Chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide], effectively inhibits VEGFR-1, -2, and -3, as well as other receptor tyrosine kinases like FGFR1-4, PDGFRα, KIT, and RET.[8][10] This multi-targeted approach disrupts the complex signaling networks that drive tumor angiogenesis.
Caption: VEGFR-2 signaling pathway and the point of inhibition by quinoline-based drugs.
Synthesis of a Lenvatinib Precursor
The synthesis of complex molecules like Lenvatinib involves a multi-step approach. A key intermediate is 4-(4-amino-3-chlorophenoxy)-7-methoxy-quinoline-6-carboxamide. The final urea moiety is typically installed in a late-stage reaction.
Protocol: Urea Formation in Lenvatinib Synthesis [11]
-
Materials:
-
4-(4-amino-3-chlorophenoxy)-7-methoxy-quinoline-6-carboxamide
-
Pyridine
-
N,N-dimethylformamide (DMF)
-
Phenyl chloroformate
-
Cyclopropylamine
-
Acetone, Water
-
-
Procedure:
-
To a mixture of 4-(4-amino-3-chlorophenoxy)-7-methoxy-quinoline-6-carboxamide (26.0 kg), pyridine (13.2 kg), water (1.36 kg), and DMF (196.0 L), add phenyl chloroformate (26.6 kg) at -20°C under a nitrogen atmosphere.
-
Stir the mixture for 3 hours.
-
Add cyclopropylamine (19.4 kg) at 8°C and stir for 15 hours.
-
Add water (13.0 L) and acetone (261.0 L) to the reaction mixture.
-
Filter the deposited precipitate. Rinse the precipitate with acetone.
-
Dry the obtained solid under reduced pressure to yield the crude product.
-
Further purification is achieved by recrystallization from 1,3-dimethyl-2-imidazolidinone and 2-propanol.
-
Part 3: Quantitative Biological Data
The efficacy of synthesized quinoline derivatives is quantified by their inhibitory concentration (IC₅₀) for enzymes or their binding affinity (Kᵢ) for receptors. Below are representative data for various quinoline-based inhibitors and ligands.
Table 1: Anticancer Activity of Quinoline Kinase Inhibitors
| Compound Class | Target Kinase(s) | Example Compound | IC₅₀ / Kᵢ | Cell Line (if applicable) | Reference |
| Quinoline Carboxamide | VEGFR-2 | Lenvatinib | Kᵢ = 0.74 nM | - | [8] |
| Trisubstituted Quinoline | c-Met | Compound 21b | IC₅₀ < 1.0 nM | - | [12] |
| 4-Anilinoquinoline | c-Met | Cabozantinib Analogue (27) | IC₅₀ = 19 nM | - | [13] |
| Imidazo[4,5-c]quinoline | PI3Kα / mTOR | Compound 39 | IC₅₀ = 0.9 µM / 1.4 µM | - | [13] |
| 2-Phenylquinoline | - | Compound 13 | IC₅₀ = 8.3 µM | HeLa | [14] |
| Quinoline Amine | mTOR | PQQ | IC₅₀ = 64 nM | HL-60 | [15] |
Table 2: Receptor Binding Affinity of Quinoline Ligands
| Compound Class | Target Receptor | Example Compound | Kᵢ (nM) | Radioligand Used | Reference | | :--- | :--- | :--- | :--- | :--- | | Quinoline Carboxylate | 5-HT₄ | Compound 7h | 0.58 ± 0.08 | [³H]GR113808 |[16] | | Quinoline Carboxylate | 5-HT₄ | Compound 7i | 0.50 ± 0.05 | [³H]GR113808 |[16] | | Quinoline Carboxylate | 5-HT₄ | Compound 7j | 0.36 ± 0.04 | [³H]GR113808 |[16] | | Bivalent Quinoline | 5-HT₄ | Compound 8b | 9 | Not Specified |[17] | | Tetravalent Quinoline | 5-HT₄ | Compound 9 | 4.5 | Not Specified |[17] |
Part 4: Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol details a luminescence-based assay to quantify the inhibitory activity of a test compound against recombinant human VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed).[7][18][19][20]
-
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience)
-
ATP (500 µM)
-
Kinase Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Quinoline Inhibitor (dissolved in DMSO)
-
Luminescence-based detection reagent (e.g., ADP-Glo™ or Kinase-Glo® MAX)
-
White 96-well plates
-
-
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Buffer from the 5x stock. Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Set up Plate:
-
Add 12.5 µL of the Master Mix to each well.
-
Add 2.5 µL of the diluted test inhibitor to "Test Inhibitor" wells.
-
Add 2.5 µL of 1x Kinase Buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Initiate Reaction: Add 10 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubate: Incubate the plate at 30°C for 45-60 minutes.
-
Detect Signal:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent. Incubate at room temperature for another 30-45 minutes to generate a stable luminescent signal.
-
-
Read Plate: Measure luminescence using a microplate reader.
-
Data Analysis: Subtract the average "Blank" signal from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[7]
-
Radioligand Binding Assay (Receptor Ligands)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a high-affinity radiolabeled ligand.
-
Materials:
-
Cell or tissue homogenate containing the target receptor
-
Radiolabeled ligand (e.g., [³H]GR113808 for 5-HT₄ receptors)
-
Test Quinoline Ligand (unlabeled)
-
Binding Buffer
-
Wash Buffer (ice-cold)
-
96-well plates and filter mats (e.g., GF/C filters presoaked in PEI)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add in order:
-
150 µL of membrane homogenate.
-
50 µL of the unlabeled test compound (at various concentrations) or buffer for total binding wells. For non-specific binding wells, add a high concentration of a known unlabeled ligand.
-
50 µL of radioligand solution (at a fixed concentration, typically near its Kₑ).
-
-
Incubate: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Stop the incubation by rapid vacuum filtration onto the filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Conclusion
The quinoline scaffold continues to be a remarkably fruitful starting point for the design and synthesis of novel therapeutic agents. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of biological targets, ensures its place in the modern drug discovery arsenal. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize new quinoline-based enzyme inhibitors and receptor ligands, paving the way for the next generation of innovative medicines.
References
-
Campillo, M., et al. (2012). Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. PMC. [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
Wang, Y., et al. (2012). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. ChEMBL. [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Matsui, J., et al. (2014). Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models. PMC. [Link]
-
RSC Publishing. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. [Link]
-
PMC. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC. [Link]
-
Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]
-
El-Gamal, M. I., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. PMC. [Link]
-
Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. (n.d.). General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib. [Link]
-
BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Three-step synthesis of lenvatinib 50 synthesized from simple starting.... [Link]
-
ResearchGate. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]
-
ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. [Link]
-
Bentham Science. (n.d.). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents. [Link]
-
Semantic Scholar. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
-
PubMed. (2025). Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. [Link]
-
ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues.... [Link]
-
MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
-
RSC Publishing. (2012). Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]
-
PMC. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway. [Link]
-
PMC. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... [Link]
-
PMC. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. [Link]
-
MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]
-
PubMed. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]
-
SciSpace. (n.d.). Multivalent ligands for the serotonin 5-HT4 receptor. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lenvatinib synthesis - chemicalbook [chemicalbook.com]
- 12. Document: Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl... - ChEMBL [ebi.ac.uk]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Bromination of 3,4-Dihydroquinoline
Answering the user's request.
Welcome to the technical support center for the synthesis and optimization of brominated 3,4-dihydroquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The bromination of 3,4-dihydroquinoline is a critical transformation for introducing a functional handle for further diversification, yet it presents unique challenges related to regioselectivity, yield, and byproduct formation.
This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common experimental hurdles. The core philosophy is to explain the causality behind experimental choices, empowering you to make informed decisions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the electrophilic bromination of 3,4-dihydroquinoline in a practical question-and-answer format.
Q1: I'm getting a low yield in my bromination reaction. What are the most likely causes and how can I fix them?
Low yield is a frequent problem that can stem from several factors, from suboptimal reaction parameters to starting material degradation. A systematic approach to troubleshooting is essential.
Causality: The 3,4-dihydroquinoline system is an electron-rich heterocycle, making it highly reactive but also susceptible to side reactions or degradation under harsh conditions. The nitrogen atom activates the aromatic ring, but the benzylic amine moiety can also be a site for undesired oxidative pathways.[1][2]
Troubleshooting Steps:
-
Re-evaluate Brominating Agent Stoichiometry: Using a large excess of the brominating agent (e.g., N-Bromosuccinimide or Br₂) does not always drive the reaction to completion and can promote the formation of hard-to-separate di-brominated byproducts and other impurities.[3]
-
Solution: Start with 1.05-1.1 equivalents of the brominating agent. If the conversion is still low, consider a slow, portion-wise addition of the agent to maintain a low instantaneous concentration, which can suppress side reactions.[1]
-
-
Optimize Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can lead to thermal degradation and increase the rate of side reactions, while very low temperatures may result in an impractically slow reaction rate.
-
Solution: Begin the reaction at a low temperature (e.g., 0 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no significant conversion is observed after a reasonable time, allow the reaction to slowly warm to room temperature.
-
-
Monitor Reaction Progress Diligently: Allowing the reaction to run for too long after the starting material has been consumed is a primary cause of byproduct formation and yield loss.
-
Solution: Use TLC or LC-MS to track the disappearance of the starting material. Quench the reaction as soon as full consumption is observed to prevent product degradation or further bromination.
-
-
Solvent Choice is Crucial: The polarity and nature of the solvent can influence the reactivity of the brominating agent and the stability of intermediates.
Q2: My main issue is regioselectivity. I'm getting a mixture of 6-bromo and 8-bromo isomers, plus some di-brominated product. How can I achieve selective mono-bromination at the C6 position?
Controlling regioselectivity is the most significant challenge in this reaction. The outcome is a direct result of the principles of electrophilic aromatic substitution (SEAr) on a substituted benzene ring.[5][6]
Causality: The secondary amine nitrogen in the 3,4-dihydroquinoline ring is a powerful activating group and is ortho, para-directing. This electronic effect strongly activates the C6 (para) and C8 (ortho) positions towards electrophilic attack. The C6 position is often favored due to reduced steric hindrance compared to the C8 position, which is flanked by the fused heterocyclic ring.
Strategies for Enhancing Regioselectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂) for better regioselectivity and milder reaction conditions.[3][7] NBS provides a slow, steady source of electrophilic bromine, which can help minimize over-bromination.[8][9]
-
Temperature Control: Lowering the reaction temperature (e.g., -20 °C to 0 °C) can increase the kinetic preference for substitution at the less sterically hindered and electronically favored C6 position.
-
Protecting Groups: While more synthetically intensive, protecting the nitrogen atom with an electron-withdrawing group (e.g., as an acetyl or Boc-carbamate) can modulate the directing effect and potentially improve selectivity, though this also deactivates the ring, requiring harsher conditions.
Q3: I'm observing a significant byproduct that appears to be the fully aromatized bromo-quinoline. Why is this happening and how can I prevent it?
This is a classic issue when using N-Bromosuccinimide (NBS), which can function as both a source of electrophilic bromine and an oxidant.[1][2][10]
Causality: The reaction can proceed through two competing pathways: an ionic electrophilic substitution on the aromatic ring, and a radical-mediated dehydrogenation of the dihydroquinoline ring to form the more stable aromatic quinoline.[1][10] The latter pathway is often initiated by light or radical initiators and can be promoted by excess NBS.
Solutions to Prevent Aromatization:
-
Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood. Light can promote the homolytic cleavage of the N-Br bond in NBS, initiating the radical dehydrogenation pathway.[11]
-
Avoid Radical Initiators: Ensure no radical initiators (like AIBN or benzoyl peroxide) are present, as these will strongly favor the dehydrogenation pathway.[10]
-
Use Freshly Recrystallized NBS: Old or impure NBS may contain bromine and other impurities that can catalyze undesired side reactions. It can be purified by recrystallization from hot water.[8]
-
Control Stoichiometry: Use the minimum effective amount of NBS (typically 1.05-1.1 eq.). Excess NBS significantly increases the likelihood of oxidative side reactions.[1]
Q4: My product seems to be degrading during silica gel column chromatography. What are my options for purification?
Product instability on silica gel is a common problem for nitrogen-containing heterocycles, which can be basic and interact strongly with the acidic surface of silica.
Troubleshooting Purification:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier, such as 1-2% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the acidic sites on the silica, preventing product degradation.
-
Alternative Stationary Phases: Consider using a different stationary phase. Neutral alumina is a good alternative for basic compounds. For very sensitive compounds, reversed-phase (C18) chromatography may be an option.[12]
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization is an excellent method to obtain high-purity material without the risk of degradation on a column.[13] Experiment with different solvent systems (e.g., ethanol/hexane, ethyl acetate/heptane).
-
Acid/Base Workup: Before chromatography, an aqueous workup is critical. Washing the organic layer with a mild base like 5% sodium bicarbonate (NaHCO₃) solution will neutralize any HBr or other acidic byproducts from the reaction, which can also contribute to product degradation.[11]
Data & Protocols
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incorrect stoichiometry, suboptimal temperature, extended reaction time. | Use 1.05-1.1 eq. of NBS, start at 0 °C and warm if needed, monitor by TLC/LC-MS and quench upon completion. |
| Poor Regioselectivity | Strong activating effect of nitrogen, steric/electronic competition. | Use NBS instead of Br₂, run reaction at low temperature (0 °C or below), consider portion-wise addition of NBS. |
| Over-bromination | Excess brominating agent, high temperature, prolonged reaction. | Strictly control stoichiometry (≤1.1 eq.), maintain low temperature, quench reaction immediately after starting material is consumed.[3] |
| Aromatization Byproduct | Radical dehydrogenation pathway promoted by excess NBS or light. | Perform reaction in the dark, avoid radical initiators, use freshly recrystallized NBS.[1][10] |
| Degradation on Silica | Acidity of silica gel, residual acid from the reaction. | Deactivate silica with NEt₃, use neutral alumina, or purify by recrystallization. Ensure a basic wash (e.g., NaHCO₃) during workup.[12] |
Optimized Experimental Protocol: Selective Mono-bromination of 3,4-Dihydroquinoline
This protocol is designed to favor the formation of 6-bromo-3,4-dihydroquinoline.
Materials:
-
3,4-Dihydroquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture (e.g., starting at 95:5)
Procedure:
-
Reaction Setup: To a round-bottom flask wrapped in aluminum foil, add 3,4-dihydroquinoline (1.0 eq.). Dissolve it in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of NBS: In a separate container, weigh out N-Bromosuccinimide (1.05 eq.). Add the NBS to the reaction mixture in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC every 30 minutes, checking for the consumption of the starting material.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired brominated product.
Visualized Workflows & Mechanisms
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical sequence for diagnosing and resolving low reaction yields.
Caption: A flowchart for troubleshooting low yield in the bromination of 3,4-dihydroquinoline.
Mechanism of Electrophilic Substitution
This diagram illustrates how the nitrogen atom directs the incoming electrophile (Br⁺) to the ortho (C8) and para (C6) positions.
Caption: The electrophilic substitution mechanism showing C6 and C8 directing effects.
References
-
Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 33495-33499. Retrieved from [Link]
-
Pougnet, P., et al. (2012). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Molecules, 17(10), 11583-11593. Retrieved from [Link]
-
Pougnet, P., et al. (2012). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. National Institutes of Health. Retrieved from [Link]
-
Vaccari, D., et al. (2008). A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization. Synlett. Retrieved from [Link]
-
Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc. Retrieved from [Link]
-
Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3881. Retrieved from [Link]
-
Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Reddit. (2023). Purification of Quinoline-3,4-diones. Retrieved from [Link]
Sources
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
How to prevent premature Boc deprotection during reaction workup or storage
<Step>
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Boc Group Lability
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability across a wide range of nucleophilic and basic conditions.[1][2] However, its inherent lability to acid is the very characteristic that allows for its strategic removal.[1][3] This sensitivity, if not properly managed, can lead to unintended deprotection, compromising yields and purity. The mechanism of acidic deprotection involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][4] The carbamic acid then rapidly decomposes to release carbon dioxide and the free amine.[1][4]
Troubleshooting Guide: Premature Boc Deprotection
This section addresses specific experimental scenarios where accidental Boc cleavage is common and provides actionable solutions.
Issue 1: Loss of Boc Group During Aqueous Workup
Symptoms:
-
LC-MS or TLC analysis after aqueous extraction shows the presence of the deprotected amine.
-
Reduced yield of the desired Boc-protected product.
Root Cause Analysis: The primary culprit is often an acidic aqueous phase. Even mildly acidic conditions (pH < 6) can initiate the slow hydrolysis of the Boc group. This can be caused by:
-
Acidic reagents carried over from the reaction mixture.
-
Use of acidic wash solutions (e.g., dilute HCl, NH₄Cl) intended to remove basic impurities.
dot
Caption: Troubleshooting workflow for Boc loss during workup.
Preventative Protocols & Solutions:
-
Neutralizing Wash: Before extraction, always wash the organic layer with a mild basic solution to neutralize any residual acid.
-
Avoid Acidic Washes: If an acid wash is necessary to remove other impurities, perform it quickly and at low temperatures (0-5 °C). Immediately follow with a neutralizing bicarbonate wash.
-
Use of Buffered Solutions: For particularly sensitive substrates, consider using a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) for the workup.
Issue 2: Boc Deprotection During Chromatographic Purification
Symptoms:
-
Co-elution of the starting material and the deprotected amine during column chromatography.
-
Streaking or tailing of the product spot on a TLC plate.
Root Cause Analysis: Standard silica gel is inherently acidic and can catalyze the removal of the Boc group, especially when using protic solvents like methanol.[7] The acidity can be exacerbated by certain solvent systems.
Preventative Protocols & Solutions:
-
Deactivating Silica Gel:
-
Protocol: Prepare a slurry of silica gel in the desired eluent containing 1-2% triethylamine (Et₃N) or another volatile base like pyridine. Let the slurry stand for 30 minutes, then pack the column as usual. This neutralizes the acidic sites on the silica surface.
-
-
Alternative Stationary Phases: Consider using less acidic stationary phases, such as neutral alumina or C18-functionalized silica (for reverse-phase chromatography).
-
Solvent System Modification:
-
If using a methanol/dichloromethane (DCM) system, the addition of a small amount of triethylamine (0.1-1%) to the eluent can suppress deprotection.[7]
-
For reverse-phase HPLC, using a mobile phase with formic acid is less acidic than trifluoroacetic acid (TFA) and can sometimes preserve the Boc group.[7] However, even 0.1% TFA can cause slow cleavage if fractions are left standing for several hours.[7] If TFA must be used, fractions should be immediately neutralized or lyophilized.[7]
-
| Parameter | Condition to Avoid | Recommended Alternative | Rationale |
| Stationary Phase | Standard Silica Gel | Neutralized Silica (1-2% Et₃N), Alumina | Standard silica is acidic and can cleave the Boc group. Neutralization passivates acidic sites. |
| Mobile Phase (Normal) | High % of Protic Solvents (e.g., MeOH) | Aprotic Solvents (EtOAc, Hexanes); Add 0.1-1% Et₃N | Protic solvents can enhance the acidity of silica. A basic additive neutralizes the system. |
| Mobile Phase (Reverse) | Trifluoroacetic Acid (TFA) | Formic Acid, Ammonium Acetate Buffer | TFA is a strong acid that readily cleaves the Boc group, especially upon concentration.[7] |
Issue 3: Degradation of Boc-Protected Compound During Storage
Symptoms:
-
Analysis of a previously pure compound shows the presence of the deprotected amine after storage.
-
Physical changes in the sample (e.g., discoloration, oiling out).
Root Cause Analysis: Long-term stability of Boc-protected compounds can be compromised by several factors:
-
Residual Acidity: Trace amounts of acid (e.g., HCl, TFA) trapped in the solid sample after purification or workup.[5]
-
Temperature: The Boc group is thermally labile, and decomposition can occur at elevated temperatures, with some compounds showing instability above 85-90°C.[2][8]
-
Solvent Degradation: Storing compounds in certain solvents, like chloroform, can be problematic as older bottles can contain acidic byproducts such as HCl.[5]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Screening for Cross-Coupling with Sterically Hindered Quinoline Derivatives
Welcome to the technical support center for researchers navigating the complexities of cross-coupling reactions with sterically hindered quinoline derivatives. This guide is designed to provide practical, field-proven insights to troubleshoot common issues and streamline your catalyst screening process. Quinolines are a cornerstone in pharmaceutical and materials science, but their successful functionalization, especially at sterically congested positions, presents unique challenges. This resource synthesizes established principles with actionable protocols to guide you toward successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with a hindered quinoline derivative showing low to no yield?
Low yields in these reactions can be attributed to several factors, often acting in concert. A systematic evaluation is crucial.[1] Key areas to investigate include:
-
Catalyst, Ligand, and Base Combination: This is the most critical variable set. Sterically hindered quinolines often require bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig type ligands) to promote the rate-limiting oxidative addition step and facilitate reductive elimination.[2][3][4][5]
-
Integrity of Reagents: Ensure the purity of your haloquinoline and coupling partner. Boronic acids, for instance, are susceptible to degradation during storage.[1]
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents and failure to maintain a robust inert atmosphere (Argon or Nitrogen) are common sources of failure.[1]
Q2: Can the nitrogen atom in the quinoline ring interfere with the palladium catalyst?
Yes, this is a significant consideration. The lone pair on the quinoline nitrogen can coordinate to the palladium center. This can sometimes inhibit the catalytic cycle by occupying a coordination site needed for the reaction to proceed. However, in some cases, this coordination has been leveraged for ligand-free cross-coupling.[1] A common strategy to mitigate this interference is the use of quinoline N-oxides, which alters the electronic properties of the ring system.[1][6]
Q3: What is a good starting point for a general-purpose palladium catalyst system for quinoline cross-coupling?
There is no universal "best" catalyst, as the optimal choice is highly substrate-dependent.[1] However, for initial screening, consider the following robust systems:
-
For Suzuki-Miyaura Coupling: A combination of a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like PdCl₂(dppf) with a suitable phosphine ligand is a common starting point.[1][7]
-
For Buchwald-Hartwig Amination: Systems involving a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a sterically demanding biarylphosphine ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu, LHMDS) are typically required, especially for less reactive aryl chlorides.[1][4][5][8][9]
Q4: How does the position of the halide on the quinoline ring affect reactivity?
The halide's position significantly impacts reactivity due to both steric and electronic effects. For example, in the Suzuki cross-coupling of 4,7-dichloroquinoline, the C4 position is generally more reactive than the C7 position.[1] This differential reactivity can sometimes be exploited for selective functionalization.
Q5: What are the most common side products I should look out for?
Awareness of potential side products is crucial for optimizing your reaction and simplifying purification. Key side products include:
-
Homocoupling: Dimerization of your boronic acid (in Suzuki reactions) or the haloquinoline. This is often promoted by the presence of oxygen.[1]
-
Dehalogenation: Replacement of the halide on the quinoline with a hydrogen atom.[1]
-
Protodeborylation: Cleavage of the C-B bond in the boronic acid, replacing the boron moiety with hydrogen.[1] Monitoring your reaction by TLC or LC-MS can help you identify the formation of these byproducts early on.[1]
Q6: How can I minimize homocoupling of my boronic acid in a Suzuki-Miyaura reaction?
Homocoupling is a persistent side reaction. To minimize it, consider the following strategies:[1]
-
Thorough Degassing: Oxygen is a known promoter of boronic acid homocoupling. Ensure your solvent and reaction setup are rigorously deoxygenated.
-
Stoichiometry: Using a slight excess of the haloquinoline (e.g., 1.05-1.1 equivalents) can sometimes suppress the homocoupling pathway of the boronic acid.
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling side reaction relative to the desired cross-coupling.
-
Choice of Base: The nature and strength of the base can influence competing reaction rates. Anhydrous carbonate bases are often a good choice.
In-Depth Troubleshooting Guides
Guide 1: Low to No Product Formation in Suzuki-Miyaura Coupling
This guide provides a systematic workflow for diagnosing and resolving failed or low-yielding Suzuki-Miyaura reactions involving sterically hindered quinoline derivatives.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low-yield Suzuki couplings.
Step 1: Verify Reagent Quality & Experimental Setup
Before altering the core catalytic system, it is imperative to rule out fundamental experimental flaws.
-
Cause A: Reagent Degradation. Boronic acids can dehydrate to form unreactive cyclic boroxines, especially upon prolonged storage.
-
Solution: Use freshly purchased boronic acid or recrystallize/re-purify older batches. Verify the integrity of your haloquinoline via NMR or LC-MS.
-
-
Cause B: Presence of Oxygen/Moisture. The Pd(0) active catalyst is readily oxidized and deactivated.
-
Solution: Ensure your solvent is anhydrous and thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (argon is preferred over nitrogen for some Pd systems).[1]
-
-
Cause C: Inactive Base. The base can be hygroscopic and lose activity.
-
Solution: Use a freshly opened bottle of base or dry it in an oven before use. Grinding the base to a fine powder can also improve reactivity.
-
Step 2: Screen the Catalyst System
The interplay between the palladium source, ligand, and base is the heart of the reaction's success. For hindered substrates, this choice is paramount.
-
Cause A: Inappropriate Ligand. Standard ligands like PPh₃ often fail with hindered quinolines due to insufficient steric bulk and electron-donating character to promote the challenging oxidative addition and reductive elimination steps.[3]
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species believed to be the active catalyst.[3]
-
| Ligand Class | Examples | Key Characteristics |
| Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective for hindered substrates; promote fast oxidative addition.[1][5] |
| Ferrocenylphosphines | dppf | Good general-purpose, robust ligand.[8] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich and bulky; highly effective but can be air-sensitive.[10] |
-
Cause B: Incorrect Base/Solvent Combination. The base must be strong enough to facilitate transmetalation but not so strong as to cause substrate degradation. Its solubility in the chosen solvent is also critical.
-
Solution: Screen different bases in conjunction with appropriate solvents.
-
| Base | Common Solvents | Notes |
| K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O[11] | Standard, reliable conditions for many Suzuki couplings. |
| K₃PO₄ | Toluene, Dioxane | A slightly stronger base, often effective when carbonates fail. |
Step 3: Optimize Reaction Parameters
-
Cause A: Sub-optimal Temperature. Cross-coupling with hindered substrates, especially aryl chlorides, often requires higher temperatures to overcome activation barriers.[1]
-
Solution: Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C or 120 °C), monitoring for product formation and potential decomposition by TLC or LC-MS. High temperatures (up to 250°C) may be needed in some cases.[12]
-
-
Cause B: Insufficient Reaction Time.
-
Solution: Monitor the reaction over an extended period (e.g., 12-24 hours) to ensure it has reached completion.
-
Guide 2: Catalyst Screening for Buchwald-Hartwig Amination of a Hindered Chloroquinoline
Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is highly sensitive to ligand and base choice, especially with challenging substrates like chloroquinolines.[7][8]
Catalyst System Selection Workflow
Caption: Key factors influencing Buchwald-Hartwig amination of chloroquinolines.
Rationale for Component Selection
-
The Challenge: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in oxidative addition to Pd(0).[13] Steric hindrance around the C-Cl bond further exacerbates this issue.
-
Ligand: The solution lies in using ligands that are both extremely electron-rich and sterically demanding.[1][2][4]
-
Electron-rich character: Increases the electron density on the palladium center, which facilitates the insertion of the metal into the C-Cl bond (oxidative addition).[2]
-
Steric bulk: Promotes the final C-N bond-forming step (reductive elimination) and helps maintain a low-coordinate, highly active palladium species.[3][8] Buchwald-type biarylphosphine ligands are the gold standard here.[1][5]
-
-
Base: A strong base is required to deprotonate the amine (or N-H precursor), forming the amide that participates in the catalytic cycle.[1] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.
-
Solvent: Aprotic, non-coordinating solvents like toluene or dioxane are preferred as they do not interfere with the catalyst. They must be rigorously dried.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for specific substrates.[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add the haloquinoline (1.0 equiv.), boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization for specific substrates.[1]
-
Reaction Setup: In a glovebox or to an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: If not in a glovebox, seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (x3).
-
Reagent Addition: Add the haloquinoline (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the required temperature (e.g., 100-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.[1]
References
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Choosing the Right Phosphine Ligand for Efficient Cross-Coupling. Available at: [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]
-
Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science (RSC Publishing). Available at: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Cross-Coupling Chemistry. Available at: [Link]
-
Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. ResearchGate. Available at: [Link]
-
Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed - NIH. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
-
Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PMC - NIH. Available at: [Link]
-
Common cross coupling reactions. YouTube. Available at: [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
(PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
Safe handling and storage procedures for tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Technical Support Center: tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Guide ID: TSC-1187932-64-4 Revision: 1.0 For: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the handling, storage, and application of this compound (CAS No. 1187932-64-4). As a key building block in medicinal chemistry, its proper use is critical for successful synthetic outcomes.
Section 1: Compound Overview and Key Data
This compound is a heterocyclic intermediate widely utilized in pharmaceutical research.[1][2] The presence of a bromine atom on the aromatic ring makes it an ideal substrate for cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the secondary amine.[1][2]
Caption: Chemical structure of the title compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1187932-64-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [1][2] |
| Molecular Weight | 312.20 g/mol | [1][2] |
| Appearance | Solid (Varies from off-white to brown) | [4] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in THF, DCM, Ethyl Acetate | [1] |
| MDL Number | MFCD12913865 | [2] |
Section 2: Frequently Asked Questions - Safety, Handling, Storage & Stability
Q1: What are the primary hazards associated with this compound? Based on analogous structures, this compound should be treated as potentially hazardous. Key risks include:
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]
Q2: What Personal Protective Equipment (PPE) is required for handling? A comprehensive safety approach is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Use a standard laboratory coat. Ensure eyewash stations and safety showers are readily accessible.[5]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid dust inhalation.[4][5]
Q3: What are the recommended storage conditions? For maximum shelf-life and stability, store the compound at 2-8°C under a dry, inert atmosphere .[2][6] Ensure the container is tightly sealed to prevent moisture absorption and degradation. Some suppliers of similar compounds recommend freezer storage.[4][5]
Q4: How should I handle a small spill? For a minor spill, first ensure adequate ventilation and wear your full PPE. Gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for chemical waste disposal.[4] Clean the spill area with an appropriate solvent and then wash with soap and water.
Q5: Is the compound stable at room temperature for short periods? While long-term storage should be at 2-8°C, the compound is generally stable at ambient temperature for the duration of a typical experiment. However, prolonged exposure to air, moisture, or light should be avoided to prevent potential degradation.
Section 3: Troubleshooting Guide for Synthetic Applications
This reagent is primarily used for introducing the 7-bromo-tetrahydroquinoline scaffold, most commonly via palladium-catalyzed cross-coupling reactions.[1][2]
Q1: My Suzuki-Miyaura coupling reaction with this substrate is giving a low yield. What should I investigate? Low yields in Suzuki couplings are a common issue with multiple potential causes. The causality behind troubleshooting this reaction involves systematically evaluating each component of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Causality:
-
Catalyst System: The oxidative addition of the Aryl-Bromine bond to the Pd(0) center is the first critical step. If the catalyst is old or the phosphine ligand has been oxidized, this step will fail. For this specific substrate, a bulky electron-rich ligand can sometimes accelerate the reaction.
-
Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The base activates the boronic acid. If the base is too weak or insoluble in the reaction medium, this step becomes the rate-limiting bottleneck.
-
Atmosphere Control: Pd(0) species are sensitive to oxygen. Inadequate degassing of the solvent allows oxygen to oxidize and deactivate the catalyst, halting the catalytic cycle.
-
Reagent Purity: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your coupling partner is pure and the stoichiometry is correct (typically 1.1-1.5 equivalents of the boronic acid are used).
Q2: I am observing a significant amount of a debrominated side product in my reaction mass. Why is this happening? The formation of a des-bromo impurity (where the bromine at C7 is replaced by a hydrogen) is a known side reaction in palladium-catalyzed processes.[1]
-
Causality (Proto-deboronation/Hydrodehalogenation): This often occurs when there is a proton source (like water) and a reducing agent present. The catalytic cycle can be intercepted by a protonolysis pathway, especially if the desired cross-coupling is slow.
-
Solution: Ensure you are using anhydrous solvents and reagents. Running the reaction under scrupulously dry conditions can minimize this side reaction. Sometimes, adding a small amount of a sacrificial hydrogen acceptor can also help.
Q3: What are the standard conditions for removing the Boc protecting group? The Boc group is designed to be stable to many reaction conditions but readily cleaved under acidic conditions.
-
Standard Protocol: The most common method is treatment with a strong acid, such as trifluoroacetic acid (TFA), in an aprotic solvent like dichloromethane (DCM).
-
Step-by-Step:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Add an excess of TFA (e.g., 5-10 equivalents, or use a 20-50% v/v mixture of TFA in DCM).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can then be neutralized with an aqueous base (e.g., NaHCO₃ solution) and extracted.
-
Q4: I'm seeing an impurity with a mass of 234.29 g/mol in my LC-MS analysis. What is it? An impurity with a mass corresponding to C₁₄H₁₉NO₂ is likely the des-bromo version of your starting material. This could be present from the synthesis of the reagent itself or formed as a byproduct during your reaction, as discussed in Q2. If it's present in the starting material, purification by flash column chromatography may be required before use.[1]
References
- tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)
- tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)
- tert-butyl7-bromo-3,4-dihydro-2H-quinoline-1-carboxyl
- SAFETY DATA SHEET - Generic for 7-Bromoquinoline.
- SAFETY DATA SHEET - Fisher Scientific (for 7-Bromoquinoline).
- tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)
Sources
Column chromatography conditions for separating brominated quinoline isomers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that separating closely related isomers, such as brominated quinolines, presents a significant purification challenge. These molecules are not only central to pharmaceutical and materials science but their structural similarity often leads to co-elution, making the isolation of pure compounds a critical bottleneck.
This guide is designed to provide you with both foundational knowledge and advanced troubleshooting strategies for developing robust column chromatography methods. We will delve into the causality behind experimental choices, moving beyond simple protocols to explain why certain conditions are effective. Our goal is to empower you to solve separation challenges logically and efficiently.
Frequently Asked Questions (FAQs)
This section addresses the high-level questions that form the basis of any chromatographic separation of brominated quinoline isomers.
Q1: What makes the separation of brominated quinoline isomers so challenging?
The primary difficulty lies in their subtle structural differences. Positional isomers of brominated quinoline have the same molecular weight and often very similar polarities. The key to their separation is exploiting minor differences in their dipole moments and their ability to interact with the stationary phase, which are influenced by the position of the bromine atom on the quinoline scaffold.[1]
The position of the electron-withdrawing bromine atom relative to the basic nitrogen atom in the quinoline ring can subtly alter the molecule's overall polarity and its interaction with the acidic silanol groups on a silica gel surface.[2] This requires highly selective chromatographic conditions to resolve.
Q2: How do I choose the correct stationary phase? Silica, Alumina, or something else?
The choice of stationary phase is critical and depends on the specific properties of your isomers.
-
Silica Gel: This is the most common and versatile stationary phase for separating "normal" to moderately polar compounds.[3][4] Its surface is slightly acidic due to the presence of silanol (-SiOH) groups, which interact with polar functional groups.[5][6] For most brominated quinolines, silica gel is the best starting point.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms, alumina offers different selectivity compared to silica.[7] Basic alumina is particularly useful for purifying amines that might otherwise bind irreversibly or streak on acidic silica gel.[3] If you observe significant peak tailing with your quinoline isomers on silica, basic alumina could be a viable alternative.
-
Deactivated Silica Gel: For compounds that are sensitive to acid and may decompose on a standard silica column, a deactivated stationary phase is recommended.[8] This can be achieved by treating the silica gel with a reagent like triethylamine to cap the most acidic silanol sites.[7]
Q3: What is the logic for selecting an initial mobile phase (eluent)?
The goal is to find a solvent system where your target isomers are not only soluble but also have differential affinity for the stationary phase. The process should always begin with Thin-Layer Chromatography (TLC).
-
Start with a Standard Bicomponent System: The most common system for compounds of intermediate polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[9][10]
-
Aim for an Optimal Rf Range: On a TLC plate, you should aim for an Rf (retention factor) value between 0.2 and 0.4 for the isomer of interest. This generally translates well to a preparative column, allowing for good separation without excessively long elution times.
-
Use the Elutropic Series: Solvents are ranked by their polarity, or "eluting strength," in what is known as the elutropic series.[11] If your compounds are not moving from the baseline in a 10% ethyl acetate/hexane mixture, you need to increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[11] Conversely, if they run to the top of the TLC plate (high Rf), you must decrease the polarity.
Troubleshooting Guide: From Poor Resolution to Low Recovery
This section provides solutions to the most common problems encountered during the column chromatography of brominated quinoline isomers.
Q4: My isomers are co-eluting or showing very poor resolution. What are my next steps?
This is the most frequent challenge. Poor resolution means the selectivity of your system is insufficient to differentiate between the isomers.
Possible Cause 1: Incorrect Mobile Phase Polarity The polarity of your eluent may be too high, causing all isomers to travel with the solvent front, or too low, leading to broad, overlapping bands.
-
Troubleshooting Protocol:
-
Re-optimize with TLC: Your goal is to achieve a ΔRf (difference in Rf values) of at least 0.1 between the two isomers.
-
Test Different Solvent Systems: If ethyl acetate/hexanes fails, try a system with different selectivity. For example, substituting ethyl acetate with dichloromethane or diethyl ether can alter the specific interactions with your isomers.[9] A common rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[3]
-
Implement a Shallow Gradient: If a single isocratic system cannot resolve the isomers, a gradient elution is necessary.[11] Instead of a large step-change in polarity, use a very shallow gradient (e.g., increasing from 5% to 15% ethyl acetate in hexanes over many column volumes). This allows the bands to separate more effectively as the solvent strength slowly increases.
-
Possible Cause 2: Column Overloading Applying too much sample for the column size is a common error that invariably leads to poor separation.
-
Troubleshooting Protocol:
-
Check the Mass Ratio: The weight of the stationary phase should be at least 30-50 times the weight of the crude sample. For very difficult separations, a ratio of 100:1 or higher may be required.[5]
-
Ensure a Thin Starting Band: Dissolve your sample in the absolute minimum amount of solvent before loading it onto the column.[12] A wide starting band will lead to broad, overlapping peaks. If your sample has poor solubility in the mobile phase, use the dry loading technique.[12]
-
Below is a decision-making workflow for addressing poor resolution.
Caption: Interaction of quinoline with silica and the effect of a basic modifier.
Q6: I have low recovery of my compound. Where did it go?
If your compound is not eluting from the column, it is likely either decomposing or irreversibly adsorbed.
Possible Cause 1: Compound Instability The slightly acidic nature of silica gel can cause degradation of sensitive molecules.
-
Troubleshooting Protocol:
-
Perform a Stability Test: Spot your compound on a TLC plate. Let it sit for 30-60 minutes, then elute it. If you see new spots or significant streaking from the baseline, your compound is likely unstable on silica. [8] 2. Use a Deactivated Stationary Phase: As mentioned previously, triethylamine-deactivated silica or alumina can prevent degradation. [7] Possible Cause 2: Eluent Polarity is Too Low The mobile phase may not be strong enough to displace your compound from the stationary phase.
-
-
Troubleshooting Protocol:
-
Flush the Column: After your expected elution is complete, flush the column with a much more polar solvent, such as 10% methanol in dichloromethane. [9]Collect fractions and check by TLC to see if your compound elutes.
-
Re-evaluate Your TLC: Ensure you have chosen a solvent system that moves your compound off the baseline. If your compound has an Rf of 0.05, it will take an extremely large volume of solvent to elute from a preparative column.
-
Experimental Protocols
Here we provide step-by-step methodologies for core chromatography workflows.
Protocol 1: Systematic Mobile Phase Screening via TLC
This protocol ensures you select an optimal solvent system before committing to a large-scale column.
-
Prepare Stock Solutions: Dissolve a small amount of your crude isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Select Initial Screening Solvents: Prepare small volumes (5-10 mL) of several solvent systems in TLC developing jars. Good starting points are 5%, 10%, 20%, and 40% ethyl acetate in hexanes. [9]3. Spot the TLC Plate: Using a capillary tube, carefully spot your crude mixture on the baseline of a silica gel TLC plate. It is good practice to also spot the starting materials and a "co-spot" (crude mixture spotted on top of a starting material spot) to aid in identification.
-
Develop and Visualize: Place the plate in a developing jar and allow the solvent to run up the plate until it is ~1 cm from the top. Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Analyze the Results:
-
Identify the solvent system that provides the best separation (largest ΔRf) between your target isomers.
-
The ideal system will place your desired isomer at an Rf between 0.2 and 0.4.
-
If separation is poor in all systems, try a different polar solvent (e.g., test 5%, 10%, 20% dichloromethane in hexanes).
-
Data Presentation: Example TLC Screening Results
| Solvent System (EtOAc/Hexanes) | Rf of Isomer A | Rf of Isomer B | ΔRf | Assessment |
| 5:95 (v/v) | 0.15 | 0.20 | 0.05 | Poor separation, low Rf. |
| 10:90 (v/v) | 0.28 | 0.39 | 0.11 | Optimal. Good Rf and separation. |
| 20:80 (v/v) | 0.55 | 0.61 | 0.06 | Rf too high, separation decreasing. |
| 40:80 (v/v) | 0.81 | 0.83 | 0.02 | Rf much too high, poor separation. |
Protocol 2: Dry Loading a Sample for Flash Chromatography
Use this method when your compound is poorly soluble in the mobile phase or when maximum resolution is required. [12]
-
Dissolve the Sample: Dissolve your crude mixture (~500 mg) in a suitable, volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Adsorb onto Silica: In a small round-bottom flask, add 2-5 g of silica gel (approximately 5-10 times the mass of your sample). [12]3. Create a Free-Flowing Powder: Swirl the flask to ensure all the silica is suspended. Carefully remove the solvent under reduced pressure using a rotary evaporator until the silica is a completely dry, free-flowing powder. If it remains oily, add more silica and repeat.
-
Pack the Column: Prepare your main chromatography column as usual (slurry packing is recommended). Allow the solvent to drain to the level of the sand layer at the top of the column.
-
Load the Sample: Carefully add the dry, sample-impregnated silica onto the top of the column bed, creating a neat, flat layer.
-
Run the Column: Gently add a protective layer of sand on top of the sample layer, then carefully fill the column with the mobile phase and begin elution.
References
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Hurtubise, R. J., & Lott, P. F. (1973). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Analyst, 98(1167), 424-429. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Berthod, A., et al. (2000). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 881(1-2), 13-24. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]
-
Ito, Y., et al. (2011). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1218(35), 5890-5896. Retrieved from [Link]
-
Nurkenov, O. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 843-849. Retrieved from [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone.... Retrieved from [Link]
-
Chromatography Forum. (2015). Trouble resolving isomers. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 21(5), e202301791. Retrieved from [Link]
-
Cakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 82-90. Retrieved from [Link]
-
Sorbead India. (2023). Silica Gel for Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
The Evolving Landscape of Dihydroquinolines: A Comparative Guide to Structure-Activity Relationships
The dihydroquinoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted dihydroquinolines, offering a comparative perspective on their anticancer, antimicrobial, and cardioprotective potential. We will delve into the synthetic rationale, compare potencies based on experimental data, and provide detailed protocols for key methodologies, empowering researchers in the strategic design of novel therapeutic agents.
The Dihydroquinoline Core: A Versatile Pharmacophore
Dihydroquinolines, partially saturated derivatives of the quinoline ring system, are prevalent in numerous biologically active compounds.[2] Their conformational flexibility, compared to their fully aromatic quinoline counterparts, allows for optimal interactions with a variety of biological targets. The core structure provides a versatile template for chemical modification, with substitutions at various positions dramatically influencing the resulting pharmacological profile.
Comparative SAR Analysis Across Therapeutic Areas
The biological activity of dihydroquinoline derivatives is intricately linked to the nature and position of substituents on both the heterocyclic and aryl rings. Understanding these relationships is paramount for the rational design of potent and selective agents.
Anticancer Activity: Targeting Cellular Proliferation
Dihydroquinoline derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of critical cellular pathways.[3][4]
One study highlighted a novel dihydroquinoline derivative that exhibited significant anticancer activity by targeting human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme associated with cancer stem cells.[3][5] In vitro testing against various cancer cell lines, including mouse melanoma (B16F10) and metastatic breast adenocarcinoma (MDA-MB-231), confirmed its potential as a potent anticancer agent.[3]
Another investigation into a series of 2-substituted 1,2-dihydroquinolines identified a lead compound, ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate, with high cytotoxicity against hepatocellular carcinoma cell lines (HepG2 and SMMC).[6] Further research on 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed that the aromatic 2-arylquinoline derivatives displayed a better activity profile against HeLa, PC3, MCF-7, and SKBR-3 cell lines compared to their partially saturated counterparts.[7] Notably, the lipophilicity of these compounds correlated with their cytotoxic effects, with more lipophilic derivatives showing better IC50 values.[7]
Table 1: Comparative Anticancer Activity of Dihydroquinoline Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate | HepG2 | < 10 | [6] |
| Quinoline 13 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | HeLa | 8.3 | [7] |
| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-tetrahydroquinoline derivative | HeLa | 13.15 | [7] |
| Quinoline 12 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | PC3 | 31.37 | [7] |
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Dihydroquinoline derivatives have shown considerable promise in this arena, exhibiting activity against a range of bacterial strains.[8][9][10]
A study on 1,2-dihydroquinolines as potential antitubercular agents revealed their inhibitory effects on Mycobacterium tuberculosis and Mycobacterium smegmatis.[9] The mechanism of action was proposed to involve the targeting of the key cell division protein FtsZ and the induction of redox imbalance.[9] Another series of quinoline derivatives demonstrated potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[11]
The substitution pattern at the C-7 position of the quinolone scaffold has been identified as crucial for potent antimicrobial activity.[8] Furthermore, a series of novel quinoline derivatives were designed as peptide deformylase (PDF) inhibitors, exhibiting excellent activity against both Gram-positive and Gram-negative bacteria.[12]
Key SAR observations for antimicrobial activity:
-
Substituents at C-7: Bulky substituents at this position can enhance antimicrobial potency.[8]
-
Lipophilicity: A balance of hydrophilic and lipophilic properties is often required for effective cell wall penetration.
-
Target-specific modifications: Modifications aimed at specific bacterial targets, like the FtsZ protein or PDF enzyme, can lead to highly potent compounds.[9][12]
Cardioprotective Effects: Mitigating Oxidative Stress
Recent studies have explored the potential of dihydroquinoline derivatives as cardioprotective agents. A series of dihydroquinoline embelin derivatives were synthesized and screened for their ability to attenuate doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes.[1][13][14] The study revealed that certain derivatives could protect against cardiotoxicity by acting on oxidative stress and apoptosis.[1][14]
The structure-activity relationship analysis indicated that the corresponding quinoline-embelin derivatives, particularly those with a 4-nitrophenyl group attached to the pyridine ring, exhibited the best cardioprotective activities.[1][14] This suggests that the electronic nature of the substituent on the phenyl ring plays a critical role in this biological activity. Specifically, electron-withdrawing groups on the aromatic aldehyde precursor led to better yields in the synthesis of the dihydroquinoline derivatives.[1][14] Conversely, electron-donating groups on the aniline precursor resulted in higher yields.[14]
Synthetic Strategies and Experimental Protocols
The synthesis of substituted dihydroquinolines can be achieved through various methodologies, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.
Gold-Catalyzed Tandem Hydroamination-Hydroarylation
This method provides an efficient route to substituted 1,2-dihydroquinolines from aromatic amines and alkynes.[15] The use of microwave irradiation significantly shortens the reaction time.[15]
Experimental Workflow: Gold-Catalyzed Synthesis
Caption: Gold-catalyzed tandem reaction workflow.
Step-by-Step Protocol:
-
To a microwave reactor tube, add the aromatic amine (1.0 mmol), alkyne (1.2 mmol), Au(I) catalyst (5 mol %), AgOTf (5 mol %), and NH4PF6 (10 mol %).
-
Add the solvent (e.g., CH3CN, 2 mL).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 80-100 °C) for the designated time (e.g., 25 minutes).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired dihydroquinoline derivative.
Multicomponent Reaction for Dihydroquinoline Embelin Derivatives
This approach involves the reaction of the natural benzoquinone embelin with anilines and aromatic aldehydes in the presence of a silver triflate (AgOTf) catalyst.[1][14]
Reaction Mechanism Overview
Caption: Multicomponent reaction for embelin derivatives.
Step-by-Step Protocol:
-
A mixture of embelin (1 mmol), the aromatic aldehyde (1.2 mmol), the aniline (1.2 mmol), and AgOTf (20 mol %) in ethanol (5 mL) is subjected to microwave irradiation at 150 °C for 15 minutes.[14]
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the dihydroquinoline embelin derivative.
Biological Evaluation Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Step-by-Step Protocol:
-
Seed cancer cells (e.g., HepG2, SMMC) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the dihydroquinoline derivatives for a specified period (e.g., 48 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Cardioprotective Activity Assessment
This assay evaluates the ability of the compounds to protect cardiomyocytes from doxorubicin-induced toxicity.[1][14]
Step-by-Step Protocol:
-
Culture H9c2 cardiomyocytes in a suitable medium.
-
Co-treat the cells with the dihydroquinoline derivatives at various concentrations and doxorubicin (e.g., 1 µM) for 24 hours. A group treated with doxorubicin alone serves as the positive control.
-
Assess cell viability using the MTT assay as described above.
-
Increased cell viability in the co-treated groups compared to the doxorubicin-only group indicates a cardioprotective effect.
Future Perspectives and Conclusion
The structure-activity relationship studies of substituted dihydroquinoline derivatives have provided valuable insights for the development of novel therapeutic agents. The versatility of the dihydroquinoline scaffold allows for fine-tuning of its biological activity through targeted chemical modifications. Future research should focus on exploring a wider range of substitutions, elucidating detailed mechanisms of action, and optimizing the pharmacokinetic properties of lead compounds. The synthetic and biological evaluation protocols detailed in this guide serve as a practical resource for researchers aiming to contribute to this exciting and impactful field of drug discovery.
References
-
Reddy, R. T., et al. (2007). Synthesis of Substituted 1,2-Dihydroquinolines and Quinolines from Aromatic Amines and Alkynes by Gold(I)-Catalyzed Tandem Hydroamination−Hydroarylation under Microwave-Assisted Conditions. Organic Letters. Available at: [Link]
-
Amesty, A., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Available at: [Link]
-
da Fonseca, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity. Available at: [Link]
-
Lambert, K. M., et al. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Available at: [Link]
-
Amesty, A., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-substituted dihydroquinolines 3a–c and 4d. Available at: [Link]
-
Amesty, A., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications. Available at: [Link]
-
da Fonseca, W. F., et al. (2020). (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of the synthesized compounds against B... Available at: [Link]
-
Li, W., et al. (2014). A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. Anticancer Research. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationships. Available at: [Link]
-
Ferreira, L. G., et al. (2023). (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate. Available at: [Link]
-
Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. Available at: [Link]
-
Sharma, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2020). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. Available at: [Link]
-
Rojas, L., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). an overview of quinoline derivatives as anti-cancer agents. Available at: [Link]
-
Al-Ostath, M. A., et al. (2023). Antibacterial Activity of Quinoline‐Based Derivatives against Methicillin‐Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. ChemistrySelect. Available at: [Link]
-
Singh, A., & Singh, V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Sharma, P., et al. (2020). (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]
-
Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. Available at: [Link]
-
Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology. Available at: [Link]
-
Wassila, S., et al. (2020). (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Available at: [Link]
-
Costa, G. V. M., et al. (2023). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Molecules. Available at: [Link]
-
Yuan, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. RSC Advances. Available at: [Link]
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes | Anticancer Research [ar.iiarjournals.org]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Introduction
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a key building block in medicinal chemistry and drug development. Its substituted tetrahydroquinoline scaffold is a privileged structure found in a wide array of biologically active compounds. The bromine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, offering insights into the rationale behind experimental choices and providing detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies: A High-Level Overview
The synthesis of this compound invariably proceeds through the preparation of the key intermediate, 7-bromo-1,2,3,4-tetrahydroquinoline, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. The choice of synthetic strategy is therefore primarily determined by the method used to construct the brominated tetrahydroquinoline core. This guide will compare three distinct and viable approaches:
-
Route A: Multi-step Synthesis from 6-Bromoindanone via Beckmann Rearrangement. A linear synthesis involving the construction of the heterocyclic ring.
-
Route B: Direct Electrophilic Bromination of 1,2,3,4-Tetrahydroquinoline. A seemingly straightforward approach that hinges on controlling regioselectivity.
-
Route C: Catalytic Hydrogenation of 7-Bromoquinoline. A reduction approach starting from the aromatic quinoline precursor.
The final Boc protection step is a common, high-yielding transformation applied to the product of each of these routes.
Caption: High-level overview of the three synthetic routes to the target molecule.
Route A: Synthesis from 6-Bromoindanone
This route builds the dihydroquinolinone ring system from an acyclic precursor through a classical Beckmann rearrangement, followed by reduction.
Chemical Rationale and Mechanistic Insights
The core of this strategy is the ring expansion of a cyclic ketoxime to a lactam (amide). 6-bromoindanone is first converted to its oxime. Treatment of the oxime with an acid catalyst (often polyphosphoric acid or via mesylation followed by rearrangement) initiates the Beckmann rearrangement. The anti-periplanar substituent to the hydroxyl group migrates to the nitrogen atom, leading to the formation of a seven-membered ring containing a nitrogen atom, which is the desired lactam. The final step is the reduction of the amide carbonyl group to a methylene group, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield 7-bromo-1,2,3,4-tetrahydroquinoline.
Caption: Workflow for the synthesis of 7-bromo-1,2,3,4-tetrahydroquinoline via Route A.
Detailed Experimental Protocol
Step 1: Oxime Formation
-
To a solution of 6-bromoindanone (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add hydroxylamine hydrochloride (1.2 eq) and a base such as potassium hydroxide (1.5 eq).
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 2 & 3: Mesylation and Beckmann Rearrangement
-
Dissolve the crude oxime from the previous step in dichloromethane and cool the solution to -15 °C.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction at -15 °C for 2 hours. The mesylation activates the hydroxyl group, facilitating the subsequent rearrangement.
-
Upon completion, quench the reaction with water and extract with dichloromethane. The organic layer contains the rearranged lactam.
Step 4: Amide Reduction
-
To a solution of the crude lactam in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension and concentrate the filtrate. Purify the crude product by column chromatography to afford 7-bromo-1,2,3,4-tetrahydroquinoline.
Route B: Direct Electrophilic Bromination
This approach is the most atom-economical in principle, directly introducing the bromine atom onto the pre-formed tetrahydroquinoline scaffold.
Chemical Rationale and Mechanistic Insights
1,2,3,4-Tetrahydroquinoline has a fused benzene ring that is activated towards electrophilic aromatic substitution by the secondary amine. However, this activation is not regioselective, and electrophilic attack can occur at the 6- and 8-positions (para and ortho to the activating amino group, respectively). This can lead to the formation of a mixture of mono- and di-brominated products.[1] The use of N-substituted tetrahydroquinolines can sometimes improve selectivity.[1] N-Bromosuccinimide (NBS) is a common reagent for this transformation, often used in a chlorinated solvent. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Sources
A Comparative Guide to the Biological Activity of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate and its Isoquinoline Analog
In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent foundational pillars for the design of novel therapeutics. Their structural nuances, particularly the placement of the nitrogen atom within the bicyclic framework, can profoundly influence their metabolic fate, biological activity, and therapeutic potential. This guide provides an in-depth comparison of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate and its structural isomer, tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. While direct comparative studies on these specific molecules are not extensively documented, a wealth of information on related analogs allows for a robust, evidence-based analysis for researchers and drug development professionals.
The Quinoline and Isoquinoline Scaffolds: A Tale of Two Isomers
Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom: at position 1 in quinoline and position 2 in isoquinoline.[1] This seemingly minor difference has significant implications for the molecule's electronic distribution and, consequently, its interaction with biological targets and metabolic enzymes.[2][3]
A critical differentiator between the two parent scaffolds is their metabolism. Quinoline can be metabolized in vivo to form a reactive quinoline-5,6-epoxide, which is considered a genotoxic and carcinogenic intermediate.[4][5][6] In contrast, isoquinoline metabolism does not typically proceed through this pathway, rendering its metabolites generally non-genotoxic.[4][5][6] This fundamental difference in biotransformation is a crucial consideration in the early stages of drug discovery and development.
Biological Activity Profile: this compound
The dihydroquinoline scaffold is a recurring motif in a variety of biologically active compounds. The subject of our analysis, this compound, is a versatile intermediate in pharmaceutical research, with several potential therapeutic applications.[7][8]
Anticancer Potential
Derivatives of the quinoline core are well-established for their ability to inhibit cancer cell proliferation.[7] While specific data for this compound is limited, related dihydroquinoline derivatives have shown promise as anticancer agents. For instance, some have been investigated for their ability to target human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell survival and drug resistance.[9] The presence of the bromine atom at the 7-position offers a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex and potentially more potent anticancer agents.[7]
Kinase and Receptor Modulation
This dihydroquinoline derivative is utilized in the development of kinase inhibitors and receptor modulators, particularly those targeting the central nervous system.[8] The quinoline scaffold can be designed to interact with the ATP-binding pocket of various kinases, and its derivatives have been explored for a range of neurological disorders.
Biological Activity Profile: tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
The isoquinoline framework is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities.[10]
Antimicrobial Activity
The isoquinoline core is a known pharmacophore for antimicrobial agents.[11] The un-substituted scaffold of the target molecule, 7-bromo-1,2,3,4-tetrahydroisoquinoline, has demonstrated antimicrobial activity against both E. coli and S. aureus.[12] The bromine substituent is thought to enhance this activity by increasing the lipophilicity of the molecule, which may facilitate its penetration through bacterial cell membranes.[11]
Anticancer and Opioid Receptor Modulation
Preliminary research has pointed to the anticancer potential of isoquinoline derivatives, with proposed mechanisms including the induction of apoptosis and cell cycle arrest.[11] Furthermore, this class of compounds has been investigated as opioid receptor antagonists, highlighting their potential in pain management and addiction therapies.[11]
Comparative Analysis: Quinoline vs. Isoquinoline Analog
The primary point of comparison between these two molecules lies in the inherent properties of their core scaffolds.
| Feature | This compound | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| Core Scaffold | Dihydroquinoline | Dihydroisoquinoline |
| Potential Genotoxicity | Higher, due to potential for epoxide metabolite formation from the quinoline core.[4][5][6] | Lower, as the isoquinoline core does not typically form genotoxic epoxides.[4][5][6] |
| Primary Reported Potential Activities | Anticancer (cell proliferation inhibition), kinase and CNS receptor modulation.[7][8] | Antimicrobial, anticancer (apoptosis induction), opioid receptor antagonism.[11][12] |
| Influence of 7-Bromo Group | Provides a handle for synthetic diversification via cross-coupling reactions.[7] | May enhance antimicrobial activity by increasing lipophilicity.[11] |
One study comparing a quinoline derivative to its isoquinoline counterpart found that the isoquinoline analog exhibited superior inhibitory activity against HER2-positive breast cancer cells, suggesting that for certain biological targets, the positioning of the nitrogen atom in the isoquinoline ring may be more favorable for binding.[3]
Hypothetical Mechanisms and Signaling Pathways
Based on the activities of related compounds, we can postulate potential mechanisms of action for these molecules.
Dihydroquinoline Analog (Anticancer)
A plausible mechanism for the anticancer activity of the dihydroquinoline derivative could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway or the Ras/Raf/MEK/ERK pathway. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Conclusion
While both this compound and its isoquinoline analog are valuable building blocks in drug discovery, their biological activities are likely to diverge based on the fundamental properties of their core scaffolds. The quinoline derivative may hold more immediate promise in the realm of oncology and CNS disorders, with the caveat of potential metabolic liabilities. Conversely, the isoquinoline analog appears to be a stronger candidate for development as an antimicrobial agent, with a potentially more favorable safety profile.
This guide underscores the importance of considering isomeric scaffolds in drug design. Empirical testing through the standardized protocols outlined herein is essential to definitively elucidate the biological activity of these and other novel chemical entities, ultimately paving the way for the development of safer and more effective therapeutics.
References
- LaVoie, E. J., Adams, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169–1173.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Quinoline Isomers.
- BenchChem. (n.d.). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents.
-
Oxford Academic. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Retrieved from [Link]
- BenchChem. (n.d.). tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate | 887590-25-2.
- BenchChem. (n.d.). tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | Benchchem.
- BenchChem. (n.d.). This compound | 1187932-64-4.
- Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., De, D., & Roepe, P. D. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of medicinal chemistry, 41(25), 4937–4945.
- North, E. J., Jackson, M. A., & Lee, R. E. (2012). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 22(16), 5246–5252.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. Retrieved from [Link]
-
Lakna. (2020, March 5). Difference Between Quinoline and Isoquinoline. Pediaa.Com. [Link]
- BenchChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(3), 366-389.
-
ChemBK. (n.d.). tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Apprretech. (n.d.). tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Fonseca, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66.
- Al-Wahaibi, L. H., et al. (2020). Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. Journal of King Saud University - Science, 32(1), 868-877.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [myskinrecipes.com]
- 9. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
This document provides essential safety and handling protocols for tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 1187932-64-4). As a brominated heterocyclic compound used in the synthesis of complex pharmaceutical intermediates, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple checklist to provide a framework of procedural logic, explaining the causality behind each safety recommendation.
Hazard Analysis: Understanding the Risks
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its chemical structure provides critical insights into its potential hazards. As a halogenated quinoline derivative, we must extrapolate safety protocols from data on structurally similar compounds and the general principles for handling halogenated organic substances.
The primary hazards are associated with its likely irritant properties, similar to related compounds like 7-Bromoquinoline, which is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The tert-butyl carbamate (Boc) protecting group is generally stable but can be labile under acidic conditions, though this is more of a chemical stability concern than a primary hazard. The core risks during laboratory operations are:
-
Dermal Contact: Direct skin contact can lead to irritation.[1]
-
Ocular Contact: The compound, particularly as a fine powder, poses a significant risk of serious eye irritation.[1][2][3]
-
Inhalation: Aerosolized dust or vapors may cause respiratory tract irritation.[1]
-
Ingestion: Accidental ingestion is toxic.[4]
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is the final and most direct barrier between the researcher and the chemical. It must be chosen based on a thorough risk assessment of the procedures being performed.[5] The following table summarizes the mandatory PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles meeting EN 166 (EU) or NIOSH (US) standards.[4] | Chemical-resistant nitrile gloves (minimum). Consider double-gloving.[6] | Fully-buttoned laboratory coat.[7] | Required if not performed in a certified chemical fume hood. An N95-rated respirator is the minimum. |
| Solution Preparation/Transfer | Tightly fitting safety goggles and a face shield if there is a splash hazard.[8][9] | Chemical-resistant nitrile gloves. Always consult a glove compatibility chart for the specific solvent being used.[6] | Chemical-resistant apron over a lab coat.[5] | All operations involving solvents must be performed in a certified chemical fume hood.[7][8] |
| Post-Experiment Cleanup | Tightly fitting safety goggles. | Heavy-duty nitrile or butyl rubber gloves. | Laboratory coat. | Not required if performed in a fume hood. |
Causality Behind PPE Choices:
-
Eye Protection: Standard safety glasses are insufficient. Tightly sealed goggles are required to protect against fine dust particles. A face shield is added during liquid transfers due to the increased risk of splashes.[7][8]
-
Hand Protection: Nitrile gloves offer good initial protection against incidental contact with many organic solids and solvents.[10] However, no glove material is impervious forever. For prolonged tasks or when using aggressive solvents, consulting a manufacturer's compatibility chart is essential to prevent permeation. Double-gloving is a prudent measure that adds a layer of security against undetected pinholes or tears.[6]
-
Body Protection: A buttoned lab coat prevents the compound from contaminating personal clothing.[7] Ensure that full-length pants and closed-toe shoes are always worn in the laboratory to protect all skin.[10][11]
-
Respiratory Protection: Halogenated organic compounds should always be handled within a properly functioning chemical fume hood to minimize inhalation exposure.[6][8] The hood's sash should be kept as low as possible to maximize containment.[7]
Operational and Disposal Protocols
Step-by-Step Handling Workflow
-
Preparation & Pre-Handling:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[6]
-
Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.[3][8]
-
Gather all necessary equipment, including spatulas, weighing paper, glassware, and pre-labeled waste containers.
-
Don all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[7]
-
-
Handling the Solid Compound:
-
Carefully open the container inside the chemical fume hood to prevent the dispersion of dust.[2]
-
Use a dedicated spatula to transfer the desired amount of the solid to a tared weighing vessel.
-
Avoid creating dust. If the compound is a very fine powder, handle it with extra care.
-
Close the primary container tightly immediately after use and store it as recommended (typically at 2-8°C or in a freezer).[1][12]
-
-
Post-Handling Decontamination:
-
Wipe down the spatula and any surfaces within the fume hood with a solvent-moistened towel (e.g., ethanol or isopropanol), treating the towel as contaminated waste.
-
Carefully remove the outer pair of gloves (if double-gloving) and dispose of them in the designated solid waste container.
-
Remove the lab coat and remaining PPE.
-
Wash hands thoroughly with soap and water after removing gloves.[2][7]
-
Safe Disposal Plan
As a halogenated organic compound, this compound and all materials contaminated with it require specific disposal procedures.
-
Waste Segregation: All waste must be segregated into a dedicated "Halogenated Organic Waste" container.[8][10] This is critical as mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[13]
-
Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and any residual solid compound. Place these items in a clearly labeled, sealed plastic bag or a dedicated solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, properly labeled "Halogenated Liquid Waste" container.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Irritant, Toxic).[13]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office. Never dispose of this compound or its solutions down the drain.[10]
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound from initial preparation to final disposal.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. hmc.edu [hmc.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. This compound [myskinrecipes.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
